molecular formula C18H14FN5OS B2724158 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide CAS No. 1358521-01-3

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2724158
CAS No.: 1358521-01-3
M. Wt: 367.4
InChI Key: LDMVEWYFKKSIFI-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide typically involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its ability to interact with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide involves its interaction with DNA and proteins. It is believed to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide is unique due to its specific structural features, such as the presence of the 4-fluorobenzyl group and the thioether linkage. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development .

Biological Activity

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound suggest potential therapeutic applications in various fields of medicine.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O3SC_{19}H_{17}N_{5}O_{3}S with a molecular weight of approximately 395.4 g/mol. The compound features a triazoloquinoxaline core linked through a thioether bond to an acetamide group substituted with a 4-fluorobenzyl moiety.

PropertyValue
Molecular FormulaC19H17N5O3SC_{19}H_{17}N_{5}O_{3}S
Molecular Weight395.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins. It is believed to intercalate into DNA, disrupting normal cellular functions and inhibiting the proliferation of cancer cells. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, contributing to its antimicrobial and anti-inflammatory effects .

Anticancer Activity

Recent studies have highlighted the potential of triazoloquinoxaline derivatives as anticancer agents. For instance, compounds within this class have shown significant anti-proliferative effects against various cancer cell lines. A notable study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. These compounds were effective in disrupting the cell cycle and inducing apoptosis through the upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoloquinoxaline derivatives have shown activity against various pathogens, suggesting that this compound may inhibit microbial growth through mechanisms similar to those observed in anticancer activity. The presence of the thioether linkage appears to enhance its interaction with microbial targets .

Case Studies

  • Study on Anti-Proliferative Effects : A series of synthesized triazoloquinoxaline derivatives were tested for their anti-proliferative effects against MCF-7 and HepG2 cell lines. Compound 19a demonstrated an IC50 value of 8.2 µM against MCF-7 cells and 5.4 µM against HepG2 cells, indicating strong cytotoxicity compared to standard drugs like sorafenib .
  • VEGFR-2 Inhibition : In another study focusing on angiogenesis regulation via VEGFR-2 inhibition, compounds derived from the triazoloquinoxaline scaffold showed promising results. The lead compound exhibited an IC50 value of 3.4 nM against VEGFR-2, highlighting its potential as an anti-cancer therapeutic by targeting tumor angiogenesis .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMVEWYFKKSIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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